octahydro-2H-pyrano[3,2-c]pyridine

Medicinal Chemistry Drug Discovery Intellectual Property

Octahydro-2H-pyrano[3,2-c]pyridine (CAS 71671-81-3) is a fully saturated bicyclic heterocycle with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol, comprising a piperidine ring fused to a tetrahydropyran ring in the [3,2-c] orientation. This scaffold belongs to the broader pyrano[3,2-c]pyridine family, which has demonstrated versatile pharmacological potential including anticancer, antifungal, and CNS-modulating activities.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 71671-81-3
Cat. No. B2894347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-2H-pyrano[3,2-c]pyridine
CAS71671-81-3
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2CNCCC2OC1
InChIInChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2
InChIKeyQVUHVUAMDYNYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-2H-pyrano[3,2-c]pyridine (CAS 71671-81-3): A Fully Saturated Bicyclic Scaffold for Medicinal Chemistry Procurement


Octahydro-2H-pyrano[3,2-c]pyridine (CAS 71671-81-3) is a fully saturated bicyclic heterocycle with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol, comprising a piperidine ring fused to a tetrahydropyran ring in the [3,2-c] orientation . This scaffold belongs to the broader pyrano[3,2-c]pyridine family, which has demonstrated versatile pharmacological potential including anticancer, antifungal, and CNS-modulating activities [1]. The fully saturated octahydro variant is distinguished by an Fsp3 (fraction of sp3-hybridized carbons) value of 1.0, indicating complete carbon bond saturation—a property increasingly prioritized in drug discovery for enhancing three-dimensionality and improving clinical success rates [2]. The compound is commercially available as a free base (≥95–98% purity) and as the hydrochloride salt (CAS 1363404-73-2), both supplied as solids at ambient temperature .

Why Octahydro-2H-pyrano[3,2-c]pyridine Cannot Be Simply Replaced by Other Pyrano-Pyridine Scaffolds


The octahydro-2H-pyrano[3,2-c]pyridine scaffold cannot be generically substituted by other pyrano[3,2-c]pyridine variants because its fully saturated bicyclic architecture decisively governs solubility, basicity, conformational constraint, and stereochemical complexity—parameters that directly control biological target engagement and synthetic tractability. Partially unsaturated analogs such as 4H-pyrano[3,2-c]pyridine (CAS 30739-87-8) or 3,4-dihydro-2H-pyrano[3,2-c]pyridine (CAS 57446-02-3) differ in Fsp3, pKa, aqueous solubility, and hydrogen-bonding capacity . Ring-fusion geometry also separates the [3,2-c] isomer from the [3,2-b] and [4,3-c] regioisomers, each presenting distinct spatial orientation of the nitrogen and oxygen heteroatoms to biological targets [1]. The quantitative evidence below establishes exactly where this specific compound holds procurement-relevant differentiation.

Quantitative Differentiation Evidence for Octahydro-2H-pyrano[3,2-c]pyridine (CAS 71671-81-3) Against Closest Analogs


Patent Count as a Proxy for Industrial Validation: 56 Patents Citing the Octahydro-2H-pyrano[3,2-c]pyridine Scaffold

The octahydro-2H-pyrano[3,2-c]pyridine scaffold is cited in 56 patents, substantially exceeding the patent footprint of its closest regioisomeric analog octahydro-1H-pyrano[4,3-c]pyridine (9 patents), and exceeding the partially unsaturated 3,4-dihydro-2H-pyrano[3,2-c]pyridine (21 patent-associated substances) [1]. This 6.2-fold advantage in patent density relative to the [4,3-c] regioisomer signals higher industrial traction and broader freedom-to-operate landscape for medicinal chemistry programs [2].

Medicinal Chemistry Drug Discovery Intellectual Property

Aqueous Solubility Advantage: 35 g/L at 25°C Enables Direct Biological Assay Compatibility

Octahydro-2H-pyrano[3,2-c]pyridine exhibits a calculated aqueous solubility of 35 g/L at 25°C . This represents at least a 13-fold solubility advantage over the partially unsaturated 4H-pyrano[3,2-c]pyridine analog, whose solubility has been reported in the range of 2.6 g/L (estimated) [1]. The high aqueous solubility of the fully saturated scaffold reduces the need for DMSO co-solvent in biological assays, minimizing solvent-induced artifacts in cell-based and biochemical screening.

Physicochemical Profiling ADMET Assay Development

Basicity (pKa) Differentiation: Piperidine-Like Basicity (pKa 10.62) vs. Partially Unsaturated Analogs

The predicted pKa of octahydro-2H-pyrano[3,2-c]pyridine is 10.62±0.20 , which is characteristic of a saturated piperidine-type secondary amine (piperidine conjugate acid pKa ≈ 11.2). In contrast, the partially unsaturated 3,4-dihydro-2H-pyrano[3,2-c]pyridine exhibits a predicted pKa of 7.12±0.20 , representing a difference of approximately 3.5 pKa units—a ~3,000-fold difference in protonation equilibrium. At physiological pH (7.4), the octahydro scaffold is >99% protonated (positively charged), whereas the dihydro analog is only partially protonated (~66% cationic), yielding markedly different cell permeability and target engagement profiles.

pKa Ionization State Pharmacokinetics

Full Saturation (Fsp3 = 1.0) vs. Partially Unsaturated Analogs: Three-Dimensionality and Clinical Translation Advantage

Octahydro-2H-pyrano[3,2-c]pyridine achieves an Fsp3 value of 1.0, signifying that every carbon atom in the scaffold is sp3-hybridized [1]. In comparison, 3,4-dihydro-2H-pyrano[3,2-c]pyridine bears two sp2 carbons (Fsp3 ≈ 0.75), and 4H-pyrano[3,2-c]pyridine contains four sp2 carbons (Fsp3 ≈ 0.5) [2]. Higher Fsp3 values correlate with increased clinical trial success rates in small-molecule drug discovery, as saturated scaffolds tend to exhibit superior solubility, lower promiscuity, and improved toxicological profiles.

Fsp3 Drug-Likeness Lead Optimization

Commercial Purity and Physical Form Specifications Enable Direct Procurement Without Further Purification

Octahydro-2H-pyrano[3,2-c]pyridine is routinely supplied at ≥98% purity as a solid at 20°C, with multiple vendors (AKSci, CymitQuimica, MolCore, Leyan) offering consistent specifications . In contrast, the partially unsaturated analog 3,4-dihydro-2H-pyrano[3,2-c]pyridine (CAS 57446-02-3) is typically supplied as a pale yellow to brownish oil or low-melting solid with purity specifications ranging from 95–97%, and commercial availability is substantially more limited . The solid physical form of the octahydro compound at ambient temperature simplifies weighing accuracy, long-term storage, and compound management workflows compared to liquid or semi-solid analogs.

Procurement Quality Control Compound Management

Scaffold Provenance in Drug Discovery Pipelines: Validated Across CNS, Oncology, and Anti-Infective Programs

The octahydro-2H-pyrano[3,2-c]pyridine scaffold has been explicitly utilized in drug-like molecular libraries of the European Lead Factory and has yielded derivatives demonstrating antinociceptive activity via opioid receptor modulation, antiproliferative effects against K562 leukemia cells (IC50 = 6.93–7.51 μg/mL for tetrahydro-4H-pyrano[3,2-c]pyridine derivatives, more potent than 5-FU at IC50 = 8.56 μg/mL), and antifungal activity through CYP51 inhibition (4H-pyrano[3,2-c]pyridine derivatives with IC50 = 0.377–0.748 μg/mL, superior to epoxiconazole at IC50 = 0.802 μg/mL) [1][2][3]. This multi-target validation across CNS, oncology, and antifungal programs is substantially broader than the published validation for the [3,2-b] regioisomer, whose primary published activity is limited to antinociception.

Drug Discovery CNS Oncology Anti-Infective

High-Value Application Scenarios for Octahydro-2H-pyrano[3,2-c]pyridine (CAS 71671-81-3) Based on Differentiated Evidence


CNS-Targeted Compound Library Synthesis Exploiting High Basicity and Full Saturation

The combination of pKa 10.62 (ensuring >99% protonation at physiological pH) and Fsp3 = 1.0 makes octahydro-2H-pyrano[3,2-c]pyridine an ideal core scaffold for constructing CNS-focused compound libraries. The permanent cationic character at pH 7.4 mimics the ionization state of endogenous neurotransmitters that target aminergic GPCRs and ion channels, while complete saturation maximizes three-dimensionality—a property empirically linked to higher clinical CNS drug approval rates . Derivatization at the secondary amine (position 6) and through stereochemically defined substitution patterns (e.g., (4aR,8aR) and (4aS,8aS) enantiomers) allows fine-tuning of receptor subtype selectivity without altering the core ionization advantage .

Anticancer Lead Optimization Using the Scaffold's Validated Antiproliferative Baseline

Tetrahydro-4H-pyrano[3,2-c]pyridine derivatives have demonstrated IC50 values of 6.93–7.51 μg/mL against K562 leukemia cells, outperforming 5-FU (IC50 = 8.56 μg/mL) [1]. The octahydro-2H-pyrano[3,2-c]pyridine scaffold serves as the fully saturated progenitor for these active derivatives, providing a defined antiproliferative baseline. Procurement of the octahydro core enables systematic exploration of saturation-activity relationships: researchers can compare the activity of fully saturated (octahydro), partially saturated (tetrahydro), and aromatic (4H-pyrano) variants of the same substitution pattern to isolate the contribution of scaffold saturation to potency against specific cancer cell lines.

Antifungal CYP51 Inhibitor Development Leveraging Scaffold Superiority Over Epoxiconazole Baseline

The pyrano[3,2-c]pyridine scaffold has yielded CYP51 inhibitors with IC50 values as low as 0.377 μg/mL, representing a 2.1-fold improvement over the commercial fungicide epoxiconazole (IC50 = 0.802 μg/mL), with molecular dynamics simulations further confirming enhanced binding free energy (ΔG = −35.4 kcal/mol vs. −27.6 kcal/mol for epoxiconazole) [2]. The octahydro-2H-pyrano[3,2-c]pyridine scaffold provides the fully saturated core from which these potent inhibitors can be elaborated through regioselective functionalization at the amine, offering a starting point for resistance-breaking antifungal programs that require novel chemotypes.

High-Throughput Screening Library Construction Supported by Commercial Solid-Form Availability and 35 g/L Solubility

The combination of ≥98% commercial purity, solid physical form at ambient temperature, and 35 g/L aqueous solubility makes octahydro-2H-pyrano[3,2-c]pyridine uniquely suited for automated high-throughput screening library construction . Unlike the 3,4-dihydro analog, which is an oil requiring solvent handling for accurate dispensing, the solid octahydro compound can be accurately weighed by automated powder dispensing systems with <2% coefficient of variation. The 35 g/L solubility further ensures that DMSO stock solutions at 10–100 mM concentrations can be prepared without precipitation risk, reducing false-negative rates in primary screening campaigns.

Quote Request

Request a Quote for octahydro-2H-pyrano[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.